molecular formula C14H14N2O B031384 Crenatine CAS No. 26585-14-8

Crenatine

Cat. No.: B031384
CAS No.: 26585-14-8
M. Wt: 226.27 g/mol
InChI Key: LWWRUTVIAQDHRE-UHFFFAOYSA-N
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Description

Crenatine, also known as creatine, is a naturally occurring compound found in vertebrates. It plays a crucial role in energy production, particularly in muscle and brain tissues. The compound facilitates the recycling of adenosine triphosphate (ATP), the primary energy carrier in cells, by converting adenosine diphosphate (ADP) back to ATP through the donation of phosphate groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crenatine is synthesized in the body from the amino acids L-arginine, glycine, and L-methionine. The synthesis occurs primarily in the liver and kidneys through a two-step process. The first step involves the formation of guanidinoacetate from L-arginine and glycine, catalyzed by the enzyme L-arginine:glycine amidinotransferase. The second step involves the methylation of guanidinoacetate by S-adenosylmethionine to form creatine, catalyzed by the enzyme guanidinoacetate N-methyltransferase .

Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of its precursors followed by their enzymatic conversion to creatine. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The industrial synthesis often employs batch or continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Crenatine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Crenatine has a wide range of scientific research applications, including:

Mechanism of Action

Crenatine exerts its effects primarily through its role in the ATP-PCr system. In muscle cells, this compound is phosphorylated to form phosphocreatine, which serves as a rapid source of high-energy phosphate groups for the regeneration of ATP from ADP. This process is catalyzed by the enzyme creatine kinase. The availability of phosphocreatine helps maintain ATP levels during short bursts of high-intensity exercise, thereby enhancing performance and delaying fatigue .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to rapidly regenerate ATP through the donation of phosphate groups from phosphocreatine. This property makes it particularly effective in supporting short-duration, high-intensity activities. Unlike other compounds, this compound directly contributes to the cellular energy pool, making it a critical component of muscle and brain energy metabolism .

Properties

IUPAC Name

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h4-8,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWRUTVIAQDHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C2=C1NC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181150
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26585-14-8
Record name 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26585-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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